molecular formula C11H13BrClNO3 B2570642 Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride CAS No. 2177266-72-5

Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride

Cat. No. B2570642
CAS RN: 2177266-72-5
M. Wt: 322.58
InChI Key: RDHHNUXFUJVBRU-UHFFFAOYSA-N
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Description

“Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2177266-72-5 . It has a molecular weight of 322.59 . The IUPAC name for this compound is methyl 7-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-9-carboxylate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12BrNO3.ClH/c1-15-11(14)9-5-8(12)4-7-6-13-2-3-16-10(7)9;/h4-5,13H,2-3,6H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, nitrogen, and oxygen atoms within the benzoxazepine ring.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 322.59 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not specified in the retrieved data.

Scientific Research Applications

Synthetic Approaches and Biological Significance

Synthetic Utilities

Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride is part of the benzoxazepine family, which has been explored for synthetic utilities towards developing new chemical entities. Benzoxazepines, including this compound, are synthesized through condensation reactions involving o-phenylenediamines and electrophilic reagents. These processes are critical for creating compounds with potential biological applications, including anticancer, antibacterial, or antifungal activities (Ibrahim, 2011).

Biological Activities

Benzoxazepine derivatives, such as this compound, have been studied for their interesting pharmacological properties. These compounds show promise as building blocks in organic synthesis and have reported activities against a range of diseases, including potential for treating neuronal disorders like Alzheimer's and Parkinson's disease. Their capability to interact with G-protein-coupled receptors highlights their potential in drug discovery and development (Stefaniak & Olszewska, 2021).

Environmental and Ecotoxicological Considerations

Environmental Occurrence and Fate

While the primary focus of research on this compound and related compounds is their synthetic and biological applications, it's also important to consider their environmental impact. Related substances, such as benzodiazepines, have been detected in various aqueous environments, indicating the potential for environmental persistence and ecotoxicological effects. Understanding the occurrence, persistence, and fate of these compounds in the environment is crucial for assessing their overall impact (Kosjek et al., 2012).

properties

IUPAC Name

methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3.ClH/c1-15-11(14)9-5-8(12)4-7-6-13-2-3-16-10(7)9;/h4-5,13H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHHNUXFUJVBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=C1OCCNC2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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